

# Spectroscopic Profile of 2,6-Di-tert-butyl-p-benzoquinone: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Di-tert-butyl-P-benzoquinone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Di-tert-butyl-p-benzoquinone**, a compound of interest in various chemical and pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

## Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **2,6-Di-tert-butyl-p-benzoquinone**, presented in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2,6-Di-tert-butyl-p-benzoquinone** are presented below.

### $^1\text{H}$ NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.5	s	2H	Vinyllic Protons
1.3	s	18H	tert-butyl Protons

#### <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
187.0	C=O
149.0	C-tert-butyl
131.0	C-H
35.0	Quaternary C (tert-butyl)
29.0	CH <sub>3</sub> (tert-butyl)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for **2,6-Di-tert-butyl-p-benzoquinone** are listed below.

#### IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Assignment
2960	C-H stretch (alkane)
1650	C=O stretch (quinone)
1620	C=C stretch (alkene)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima for **2,6-Di-tert-butyl-p-benzoquinone** in the UV-Vis region are provided

below.

#### UV-Vis Absorption Data

Wavelength ( $\lambda_{\text{max}}$ , nm)	Solvent
254	Not specified
328	Not specified

## Experimental Protocols

This section details the methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

**Sample Preparation:** A sample of **2,6-Di-tert-butyl-p-benzoquinone** was dissolved in a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), to a concentration of approximately 5-10 mg/mL. The solution was then transferred to a 5 mm NMR tube.

**Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

#### Data Acquisition:

- $^1\text{H}$  NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- $^{13}\text{C}$  NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### IR Spectroscopy

**Sample Preparation:** A small amount of solid **2,6-Di-tert-butyl-p-benzoquinone** was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[1]

Data Acquisition: The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

## UV-Vis Spectroscopy

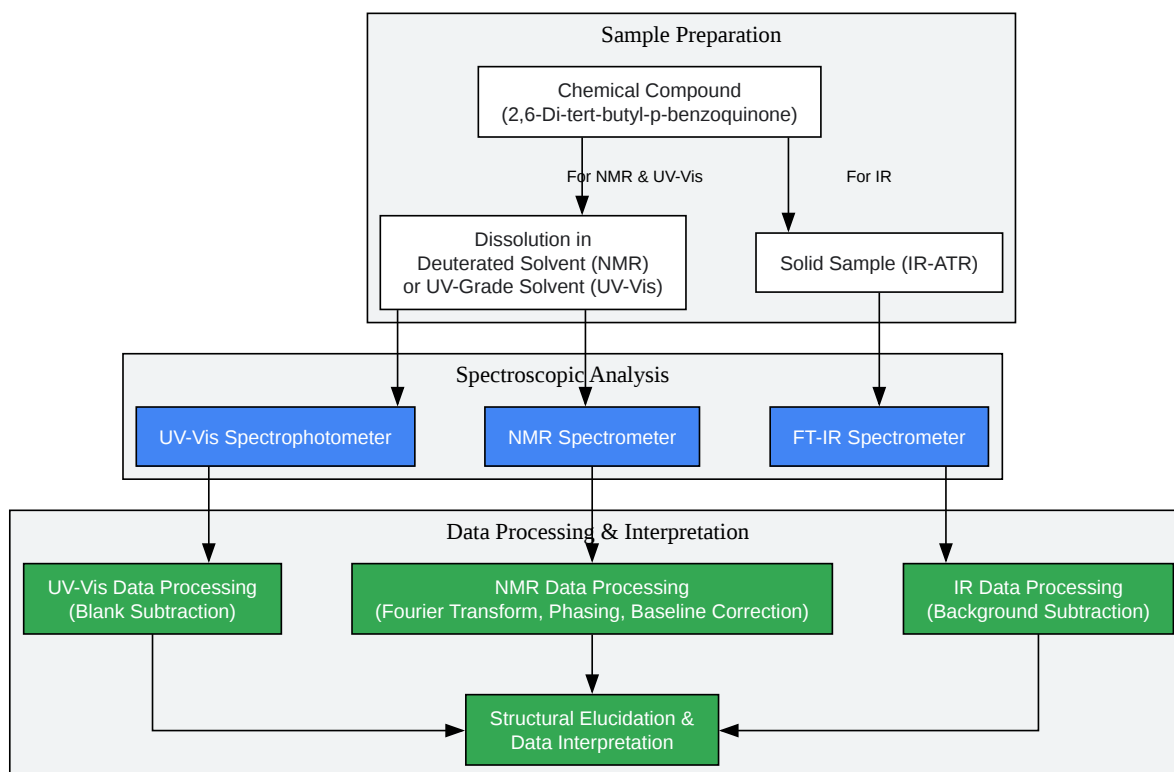
Sample Preparation: A stock solution of **2,6-Di-tert-butyl-p-benzoquinone** was prepared in a UV-grade solvent, such as ethanol or cyclohexane. This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: The UV-Vis spectrum was recorded using a double-beam UV-Vis spectrophotometer.

Data Acquisition: The spectrum was scanned over a wavelength range of 200-800 nm. The solvent used for sample preparation was also used as the blank.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-Di-tert-butyl-p-benzoquinone**.



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A generalized workflow for spectroscopic analysis.

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## References

- 1. spectrabase.com [spectrabase.com]
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